molecular formula C20H23ClN2O3S B2884682 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034459-08-8

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2884682
CAS No.: 2034459-08-8
M. Wt: 406.93
InChI Key: ZQLYSXMQBWZBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule that features a thiazepane ring, a chlorophenyl group, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzene, thiazepane derivatives, and dimethylaminobenzene.

    Formation of Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a sulfur-containing reagent.

    Attachment of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the chlorine atom acts as a leaving group.

    Formation of Methanone Linkage: The methanone linkage is formed through a condensation reaction between the thiazepane derivative and the dimethylaminobenzene derivative.

Industrial Production Methods

In an industrial setting,

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLYSXMQBWZBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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